molecular formula C11H13BF3NO2 B14085065 (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid

(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14085065
M. Wt: 259.03 g/mol
InChI Key: RASZLUDMEXXCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a pyrrolidine ring and a trifluoromethyl group attached to a phenyl ring

Chemical Reactions Analysis

Types of Reactions

(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation and reduction reactions yield various oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the boronic acid group in (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid makes it unique compared to its analogs. This functional group allows the compound to participate in specific reactions, such as Suzuki-Miyaura cross-coupling, which are not possible with its analogs .

Properties

Molecular Formula

C11H13BF3NO2

Molecular Weight

259.03 g/mol

IUPAC Name

[4-pyrrolidin-1-yl-3-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C11H13BF3NO2/c13-11(14,15)9-7-8(12(17)18)3-4-10(9)16-5-1-2-6-16/h3-4,7,17-18H,1-2,5-6H2

InChI Key

RASZLUDMEXXCAK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)N2CCCC2)C(F)(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.